N-(piperidin-4-yl)cyclobutanecarboxamide dihydrochloride
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Overview
Description
N-(piperidin-4-yl)cyclobutanecarboxamide dihydrochloride is a chemical compound with the molecular formula C10H19ClN2O. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically available in a powder form and is known for its high purity levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-4-yl)cyclobutanecarboxamide dihydrochloride involves several steps. One common method includes the reaction of cyclobutanecarboxylic acid with piperidine in the presence of a coupling agent. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to ensure the compound’s high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-4-yl)cyclobutanecarboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanecarboxylic acid derivatives, while reduction may produce cyclobutanemethanol derivatives .
Scientific Research Applications
N-(piperidin-4-yl)cyclobutanecarboxamide dihydrochloride is widely used in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving receptor binding and enzyme inhibition.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(piperidin-4-yl)cyclobutanecarboxamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- N-(piperidin-4-yl)cyclobutanecarboxamide hydrochloride
- N-(piperidin-4-yl)cyclobutanecarboxamide
Uniqueness
N-(piperidin-4-yl)cyclobutanecarboxamide dihydrochloride is unique due to its dihydrochloride form, which enhances its solubility and stability compared to its hydrochloride counterpart. This makes it more suitable for certain applications, particularly in aqueous environments .
Properties
CAS No. |
2613384-53-3 |
---|---|
Molecular Formula |
C10H20Cl2N2O |
Molecular Weight |
255.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.